molecular formula C18H18N2OS B3124345 {1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methanol CAS No. 318233-99-7

{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methanol

Cat. No.: B3124345
CAS No.: 318233-99-7
M. Wt: 310.4 g/mol
InChI Key: BALJAALTXMAPOH-UHFFFAOYSA-N
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Description

The compound {1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methanol (CAS: 318233-99-7) is a pyrazole derivative characterized by a methanol group at position 4, a 4-methylphenylsulfanyl substituent at position 5, and a phenyl group at position 3. Key physical properties include a melting point of 114–116°C . It is commercially available in research quantities (e.g., Santa Cruz Biotechnology, Catalog No. sc-303708, $492.00/500 mg) .

Properties

IUPAC Name

[1-methyl-5-(4-methylphenyl)sulfanyl-3-phenylpyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-13-8-10-15(11-9-13)22-18-16(12-21)17(19-20(18)2)14-6-4-3-5-7-14/h3-11,21H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALJAALTXMAPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C(=NN2C)C3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401168722
Record name 1-Methyl-5-[(4-methylphenyl)thio]-3-phenyl-1H-pyrazole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401168722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318233-99-7
Record name 1-Methyl-5-[(4-methylphenyl)thio]-3-phenyl-1H-pyrazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318233-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-5-[(4-methylphenyl)thio]-3-phenyl-1H-pyrazole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401168722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.

    Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the methyl, phenyl, and sulfanyl groups. This often involves the use of reagents such as methyl iodide, phenylboronic acid, and thiophenol.

    Hydroxylation: The final step involves the introduction of the hydroxyl group to form the methanol derivative. This can be achieved through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or further to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, osmium tetroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Thiols or sulfides.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, {1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of {1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfanyl group may play a crucial role in binding interactions, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrazole Derivatives

Table 1: Key Structural and Functional Differences
Compound Name Substituents Functional Groups Physical Properties Structural Data (X-ray)
Target Compound : {1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methanol - Position 3: Phenyl
- Position 5: 4-Methylphenylsulfanyl
- Position 4: Methanol
Sulfanyl, Hydroxyl m.p. 114–116°C Not explicitly reported in evidence
1-(4-Fluorophenyl)-3-methyl-4-phenyl-sulfanyl-1H-pyrazol-5(4H)-one - Position 4: Phenylsulfanyl
- Position 1: 4-Fluorophenyl
- Position 5: Ketone
Sulfanyl, Ketone Not reported R factor = 0.043; data-to-parameter ratio = 29.3
Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate - Position 4: Phenylsulfonyl
- Position 3: Ester
- Position 1: 4-Methylphenyl
Sulfonyl, Ester Not reported R factor = 0.034; data-to-parameter ratio = 14.8
[1-(4-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl]methanol - Position 3: 3-Pyridinyl
- Position 1: 4-Methylphenyl
- Position 4: Methanol
Hydroxyl, Pyridinyl Not reported MDL: MFCD05150714
Key Observations :
  • Sulfanyl vs. Sulfonyl Groups: The target compound’s sulfanyl group (S–C) differs electronically and sterically from sulfonyl (SO₂–C) analogs (e.g., ).
  • Methanol vs. Ketone/Ester: The hydroxyl group in the target compound enhances hydrogen-bonding capacity compared to ketones () or esters (), influencing solubility and intermolecular interactions.
  • Aromatic Substituents : Replacing the phenyl group at position 3 with pyridinyl () introduces nitrogen-based polarity, which may affect pharmacokinetic properties.

Structural and Crystallographic Insights

  • 1-(4-Fluorophenyl)-3-methyl-4-phenyl-sulfanyl-1H-pyrazol-5(4H)-one exhibits a planar pyrazole ring with a sulfanyl group contributing to a data-to-parameter ratio of 29.3, indicating high precision in structural determination.
  • Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate shows a distorted pyrazole ring due to the bulky sulfonyl and ester groups, with a low R factor (0.034) confirming accurate refinement.

Biological Activity

{1-Methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methanol (CAS Number: 318233-99-7) is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H18N2OS
  • Molecular Weight : 306.41 g/mol
  • Structure : The compound features a pyrazole ring substituted with a methyl group and a sulfanyl group, contributing to its unique biological profile.

Biological Activities

Pyrazole derivatives, including this compound, exhibit a range of biological activities:

1. Anticancer Activity
Research indicates that pyrazoles have potential anticancer properties. For instance, studies have shown that certain pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines through mechanisms such as caspase activation and modulation of signaling pathways .

2. Anti-inflammatory Effects
Pyrazole compounds are known for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes, which play crucial roles in inflammatory processes. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .

3. Antioxidant Activity
The antioxidant capacity of pyrazoles helps in scavenging free radicals, thereby protecting cells from oxidative stress. This property is vital in preventing cellular damage associated with chronic diseases .

4. Antimicrobial Properties
Some studies have highlighted the antimicrobial effects of pyrazole derivatives against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways .

Case Studies and Research Findings

StudyFindings
Aly et al., 2021 Demonstrated that substituted pyrazoles exhibit significant anticancer and anti-inflammatory activities through caspase activation pathways.
PMC8401439 Reported that pyrazole derivatives show promising antioxidant properties, contributing to their therapeutic potential against oxidative stress-related diseases.
PMC10267600 Highlighted the molecular docking studies that suggest strong binding affinities of pyrazole compounds to targets involved in inflammation and cancer pathways.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition
Pyrazoles may act as inhibitors for various enzymes involved in disease processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammation.

2. Receptor Modulation
Some pyrazole derivatives can interact with receptors involved in pain and inflammation signaling pathways, providing analgesic effects.

3. Induction of Apoptosis
The activation of apoptotic pathways through caspase enzymes is a significant mechanism by which these compounds exert their anticancer effects.

Q & A

Q. What experimental methodologies are recommended for determining the crystal structure of {1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methanol?

The crystal structure can be determined via single-crystal X-ray diffraction. Key steps include:

  • Data Collection : Use a diffractometer (e.g., Bruker APEX2) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Data reduction and absorption corrections are performed with SAINT and SADABS .
  • Structure Solution : Employ direct methods (SHELXS/SHELXD) for phase determination .
  • Refinement : Refine the model using SHELXL, incorporating anisotropic displacement parameters for non-hydrogen atoms. Typical R factors should be ≤ 0.05 for high-quality data .
  • Validation : Check geometric parameters (e.g., bond lengths, angles) against similar sulfanyl-pyrazole derivatives .

Q. How can researchers synthesize this compound?

A multi-step synthesis approach is recommended:

  • Core Formation : Condense 5-phenyl-1-pentanol derivatives with appropriate hydrazines to form the pyrazole backbone .
  • Sulfanyl Introduction : React the intermediate with 4-methylthiophenol under basic conditions (e.g., NaH in THF) to introduce the sulfanyl group .
  • Methanol Functionalization : Oxidize a methylene group adjacent to the pyrazole ring using mild oxidizing agents (e.g., MnO₂) .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate) and verify purity via melting point analysis and NMR .

Advanced Research Questions

Q. How should researchers address discrepancies in reported crystallographic data for sulfanyl-pyrazole derivatives?

Discrepancies in geometric parameters (e.g., dihedral angles, bond lengths) may arise from:

  • Substituent Effects : Compare data with structurally similar compounds (e.g., 1-(4-fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5-one) to assess substituent-induced conformational changes .
  • Crystallization Conditions : Variations in solvent, temperature, or counterions can alter packing motifs. For example, intermolecular hydrogen bonds (C–H···O) and π–π interactions stabilize different conformations .
  • Validation Tools : Use software like Mercury (CCDC) to analyze packing diagrams and PLATON to check for missed symmetry or twinning .

Q. What strategies are effective for studying the enzyme inhibition potential of this compound?

  • Target Selection : Focus on enzymes with known pyrazole-binding sites (e.g., CYP3A4, as seen in related inhibitors like CYP3cide) .
  • Assay Design : Use time-dependent inactivation assays with human liver microsomes to measure kinact/KIk_{\text{inact}}/K_I ratios. Monitor metabolite formation via LC-MS .
  • Structural Insights : Co-crystallize the compound with target enzymes to identify binding interactions (e.g., sulfanyl group coordination to heme iron) .

Q. How can researchers resolve high R-factor values during crystallographic refinement of this compound?

  • Anisotropic Refinement : Apply SHELXL’s anisotropic displacement parameters for heavy atoms to model thermal motion accurately .
  • Twinned Data : Use SHELXL’s TWIN/BASF commands for twinned crystals. Validate with the R1 vs. BASF plot .
  • Hydrogen Bonding : Include riding models for H-atoms and validate hydrogen-bonding networks with CCDC’s IsoStar .

Q. What analytical techniques are critical for validating synthetic purity and stereochemical integrity?

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) .
  • Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns (e.g., sulfanyl vs. sulfonyl groups) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and detect byproducts .

Q. How can non-covalent interactions in the crystal lattice inform solubility and bioavailability predictions?

  • Packing Analysis : Identify intermolecular interactions (e.g., C–H···π, π–π stacking) using Mercury. These interactions correlate with solubility; stronger packing reduces dissolution rates .
  • Hansen Solubility Parameters : Calculate HSPs from lattice energy (via CE-B3LYP/6-31G*) to predict solvents for co-crystallization .

Q. What computational methods complement experimental data for modeling this compound’s reactivity?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., sulfanyl group susceptibility to oxidation) .
  • Molecular Dynamics : Simulate solvation effects in water/DMSO to assess stability under biological conditions .
  • Docking Studies : Use AutoDock Vina to predict binding affinities for enzyme targets, guided by crystallographic data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methanol
Reactant of Route 2
{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methanol

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